molecular formula C8H11NO2 B14425150 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid CAS No. 83029-20-3

2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid

Cat. No.: B14425150
CAS No.: 83029-20-3
M. Wt: 153.18 g/mol
InChI Key: WBPCYIVUUZRJRF-UHFFFAOYSA-N
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Description

2-Azabicyclo[222]oct-5-ene-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid typically involves the hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The resulting amino acid can be esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in skeletal rearrangements under acidic conditions .

Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid for rearrangements and thionyl chloride for esterification .

Major Products Formed: The major products formed from these reactions include amino esters and rearranged bicyclic structures .

Properties

CAS No.

83029-20-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h1,3,5-7,9H,2,4H2,(H,10,11)

InChI Key

WBPCYIVUUZRJRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(N2)C(=O)O

Origin of Product

United States

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